N-(prop-2-en-1-yl)morpholine-4-carbothioamide
Description
N-(prop-2-en-1-yl)morpholine-4-carbothioamide (CAS: 60797-55-9) is a morpholine-derived carbothioamide featuring a propenyl (allyl) substituent. Its structure combines a morpholine ring—a six-membered heterocycle with one oxygen and one nitrogen atom—with a carbothioamide group (-N-CS-) linked to an allyl moiety. This compound is primarily utilized as a drug impurity reference standard and a reagent in pharmaceutical research . Its synthesis often involves nucleophilic substitution or regioselective reactions, as demonstrated in studies where it reacts with indolylcyanocuprates to form substituted indole derivatives .
Properties
IUPAC Name |
N-prop-2-enylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-2-3-9-8(12)10-4-6-11-7-5-10/h2H,1,3-7H2,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCJRAAOKPLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)morpholine-4-carbothioamide typically involves the reaction of morpholine with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Nucleophilic Reactions at the Thioamide Moiety
The carbothioamide group (-NHC(S)NR₂) exhibits nucleophilic character at sulfur, enabling reactions with electrophiles:
Alkylation Reactions
-
Reaction with alkyl halides :
The sulfur atom undergoes S-alkylation under mild conditions. For example, treatment with benzyl bromide in DMF with anhydrous K₂CO₃ yields S-benzyl derivatives :Similar reactions with adamantane-based isothiocyanates have been reported in adamantyl-piperidine systems .
Hydrolysis
-
Acid-catalyzed hydrolysis :
Thioamides hydrolyze to carboxamides in acidic media. With HCl (6 M), the compound converts to N-(prop-2-en-1-yl)morpholine-4-carboxamide:Reaction rates depend on steric hindrance from the allyl group.
Electrophilic Additions at the Allyl Group
The prop-2-en-1-yl substituent undergoes characteristic alkene reactions:
Halogen Addition
-
Bromination :
\text{CH}_2=CH-CH_2- \xrightarrow{\text{Br}_2} \text{CH}_2Br-CHBr-}
Electrophilic bromine adds across the double bond, producing 1,2-dibromo derivatives. Stereoselectivity follows anti-addition:
Hydrohalic Acid Addition
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HCl addition :
\text{CH}_2=CH-CH_2- \xrightarrow{\text{HCl}} \text{CH}_3-CHCl-}
Markovnikov addition dominates under anhydrous conditions, yielding 2-chloropropyl derivatives:
Cycloaddition Reactions
The allyl group participates in [3+2] cycloadditions with dipolarophiles:
Reaction with Nitrile Oxides
-
Formation of isoxazolines :
Under thermal or catalytic conditions, the alkene reacts with nitrile oxides (e.g., benzonitrile oxide) to form bicyclic isoxazolines:
Thioamide Oxidation
-
H₂O₂-mediated oxidation :
The thioamide oxidizes to a sulfinic acid derivative in acidic H₂O₂:
Allyl Group Reduction
-
Catalytic hydrogenation :
\text{CH}_2=CH-CH_2- \xrightarrow{\text{H}_2, \text{Pd/C}} \text{CH}_3-CH_2-CH_2-}
Pd/C-mediated hydrogenation reduces the alkene to a propane chain:
Complexation with Metal Ions
The sulfur and morpholine nitrogen act as ligands for transition metals:
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu(II) | Square planar | Catalysis |
| Fe(III) | Octahedral | Magnetic materials |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Stage 1 (200–250°C) : Loss of morpholine ring (endothermic).
-
Stage 2 (300–400°C) : Carbonization of thioamide residue.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(prop-2-en-1-yl)morpholine-4-carbothioamide often involves the Mannich reaction, which is a key method in organic synthesis for forming carbon-carbon bonds. This compound can be synthesized through the reaction of morpholine with appropriate aldehydes or ketones in the presence of thiocarbamates. The resulting thioamide structure contributes to its reactivity and biological activity.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
2.1 Antimicrobial Activity
Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have demonstrated that derivatives of morpholine carbothioamides exhibit activity against both Gram-positive and Gram-negative bacterial strains as well as fungi .
2.2 Anticancer Properties
The compound has been investigated for its anticancer potential. Mannich bases, which include structures similar to N-(prop-2-en-1-yl)morpholine derivatives, have shown cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2.3 Enzyme Inhibition
this compound has been explored as an inhibitor of specific enzymes, including monoamine oxidase B (MAO-B). Compounds with similar structures have demonstrated selective inhibition of MAO-B, which is relevant for treating neurodegenerative diseases like Parkinson's disease .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of N-(prop-2-en-1-yl)morpholine derivatives:
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise in several therapeutic areas:
4.1 Antimicrobial Agents
The compound could be developed into new antimicrobial agents targeting resistant bacterial strains due to its demonstrated efficacy against a range of microorganisms.
4.2 Cancer Therapy
With its ability to induce apoptosis in cancer cells, there is potential for developing this compound into a novel anticancer drug or as an adjuvant therapy.
4.3 Neurological Disorders
As a selective MAO-B inhibitor, it may provide neuroprotective effects beneficial for treating conditions like Alzheimer's and Parkinson's diseases.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)morpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
N-phenylmorpholine-4-carbothioamide
- Structure : Replaces the allyl group with a phenyl ring.
- Properties : Molecular weight = 222.306 g/mol; higher lipophilicity due to the aromatic substituent.
- Applications: Limited biological data in the provided evidence, but phenyl groups are commonly associated with enhanced antimicrobial activity in similar scaffolds .
Adamantane-isothiourea Hybrid Derivatives
- Structure : Incorporates adamantane (a rigid, lipophilic polycyclic hydrocarbon) instead of the allyl group.
- Properties : Increased steric bulk and hydrophobicity.
- Applications : Demonstrated potent broad-spectrum antibacterial activity (e.g., compounds 7b, 7d) and hypoglycemic effects in diabetic rats, outperforming gliclazide in some cases .
N-acyl-morpholine-4-carbothioamides
- Structure : Features acyl groups (e.g., acetyl, benzoyl) instead of the allyl chain.
- Properties : Enhanced hydrogen-bonding capacity due to carbonyl groups.
- Applications: Exhibited notable antimicrobial and antioxidant activities, supported by computational studies predicting strong binding to microbial enzymes .
Biological Activity
N-(prop-2-en-1-yl)morpholine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
This compound has the molecular formula CHNOS and a molecular weight of 186.27 g/mol. The compound features a morpholine ring substituted with a prop-2-en-1-yl group and a carbothioamide functional group, which is crucial for its biological activity.
The synthesis of this compound typically involves the reaction of morpholine derivatives with appropriate thioamide precursors, often under microwave-assisted conditions to enhance yield and reduce reaction time .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at low concentrations. For instance, studies report minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 5.0 |
| This compound | Escherichia coli | 10.0 |
These results suggest that the compound may act synergistically with other antibiotics, enhancing their efficacy against resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | Apoptosis induction |
| MCF-7 | 20.0 | Cell cycle arrest |
The presence of the morpholine ring is believed to enhance hydrophobic interactions with cellular targets, contributing to its antiproliferative effects .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is pivotal for optimizing its biological activity. Variations in substituents on the morpholine ring and the carbothioamide moiety significantly affect its potency.
Key findings include:
- Alkyl Chain Length : Increasing the length of the alkyl chain on the morpholine enhances antimicrobial activity.
- Substituent Positioning : The position of electron-donating or withdrawing groups on the aromatic systems can modulate both anticancer and antimicrobial activities.
Case Study 1: Antimicrobial Efficacy
A study evaluated this compound against multi-drug resistant Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro, supporting its potential as a therapeutic agent against resistant infections .
Case Study 2: Anticancer Effects
In another investigation, this compound was tested on human breast cancer cells (MCF-7). Results indicated that treatment led to a marked decrease in cell viability, with flow cytometry analyses confirming increased apoptotic cells post-treatment .
Q & A
Q. What are the recommended methods for synthesizing N-(prop-2-en-1-yl)morpholine-4-carbothioamide?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a thiourea derivative can be prepared by reacting morpholine with benzoyl isothiocyanate in dry acetonitrile under nitrogen atmosphere. Key steps include:
Q. How should researchers characterize the compound’s structural integrity?
Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Identify proton environments (e.g., δ 7.09 ppm for NH in thiourea derivatives) and carbon backbone .
- IR spectroscopy : Confirm the presence of thiocarbonyl (C=S) stretches (~1250–1100 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., m/z 186.275 for C₈H₁₄N₂OS) .
Q. What experimental protocols ensure accurate determination of purity?
- Melting point analysis : Compare observed melting points (e.g., 61–63°C) with literature values .
- Chromatography : Use TLC or HPLC with UV detection to identify impurities.
- Elemental analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational tools like SHELXL enhance crystallographic analysis of derivatives?
- Structure refinement : SHELXL is ideal for high-resolution data, enabling anisotropic displacement parameter modeling and twinning corrections .
- Visualization : Pair with ORTEP-III for graphical representation of anisotropic thermal ellipsoids .
- Example workflow : Solve phase problems via SHELXD/SHELXE pipelines, then refine with SHELXL .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Dynamic NMR : Assess rotational barriers in thiourea moieties if splitting patterns deviate from expectations .
- Cross-validation : Compare IR and HRMS data to confirm functional groups (e.g., C=S vs. C=O misassignment) .
- X-ray crystallography : Use single-crystal data to resolve ambiguities in NMR/IR interpretations .
Q. How can researchers optimize solubility for biological assays?
- Co-solvent systems : Use DMSO:water mixtures (e.g., 10% DMSO) to improve aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamide) via substitution reactions .
- Micellar encapsulation : Employ surfactants like Tween-80 for in vitro antifungal testing .
Q. What methodologies are effective for studying metal coordination chemistry with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
